Ethyl cyclobutylalaninate

Physicochemical characterization Thermal stability Volatility

Ethyl cyclobutylalaninate (CAS 394735-17-2; also named ethyl 2-amino-3-cyclobutylpropanoate or CYC132) is a non‑proteinogenic amino acid derivative with molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g·mol⁻¹. The molecule consists of an alanine core bearing a cyclobutyl side‑chain and an ethyl ester protecting group.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13573753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclobutylalaninate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NC1CCC1
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3
InChIKeyBPRSLGAEOBRSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cyclobutylalaninate – Procurement-Relevant Physicochemical and Functional Baseline


Ethyl cyclobutylalaninate (CAS 394735-17-2; also named ethyl 2-amino-3-cyclobutylpropanoate or CYC132) is a non‑proteinogenic amino acid derivative with molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g·mol⁻¹ . The molecule consists of an alanine core bearing a cyclobutyl side‑chain and an ethyl ester protecting group . This structural combination imparts a constrained, strain‑rich ring system (cyclobutane ring‑strain energy ≈26–27 kcal·mol⁻¹) [1] that is not available in linear or aromatic amino‑acid esters, establishing a unique physicochemical and pharmacological profile that directly impacts procurement decisions.

Why Ethyl Cyclobutylalaninate Cannot Be Replaced by Simpler Amino‑Acid Esters


Generic substitution of ethyl cyclobutylalaninate with common amino‑acid esters such as ethyl alaninate or ethyl phenylalaninate is not scientifically justified because the cyclobutane ring introduces a unique combination of conformational restriction, high ring‑strain energy, and distinct steric bulk that governs both biological target engagement and synthetic reactivity [1]. In the boceprevir discovery programme, exhaustive SAR studies demonstrated that the P1 cyclobutylalanine moiety was essential for optimal NS3/4A protease inhibition; replacement with linear or aromatic P1 residues led to significant loss of potency [2]. Furthermore, the compound’s sensitivity profile demands a strictly controlled cold‑chain supply (−20 °C, inert atmosphere, protected from light), whereas simpler esters tolerate ambient storage . These factors collectively mean that procurement of a “close analogue” without the cyclobutyl group will not reproduce the targeted physicochemical behaviour, biological activity, or synthetic utility.

Quantitative Differentiation Evidence for Ethyl Cyclobutylalaninate Versus Closest Analogs


Boiling‑Point and Volatility Differentiation vs. Ethyl Alaninate and Ethyl Phenylalaninate

Ethyl cyclobutylalaninate exhibits an intermediate boiling point (227.8 ± 13.0 °C at 760 mmHg) that is approximately 100 °C higher than ethyl alaninate (127.8 °C) and approximately 54 °C lower than ethyl phenylalaninate (281.3 ± 20.0 °C) . This intermediate volatility is advantageous for synthetic processes that require elevated temperatures without excessive loss of material, yet still permits distillative purification when needed.

Physicochemical characterization Thermal stability Volatility

Density and Molecular‑Volume Differentiation vs. Ethyl Alaninate and Ethyl Phenylalaninate

The density of ethyl cyclobutylalaninate (1.034 g·cm⁻³) lies between that of ethyl alaninate (0.987 g·cm⁻³) and ethyl phenylalaninate (1.077 g·cm⁻³) . The intermediate density reflects the compact yet strained cyclobutyl ring, which offers a distinct volumetric profile for solution‑phase reactions and formulation development.

Density Formulation Molecular volume

Storage and Handling Stability Requirements vs. Common Amino‑Acid Esters

Ethyl cyclobutylalaninate mandates storage at −20 °C in an inert atmosphere and protected from light, whereas ethyl alaninate and ethyl phenylalaninate are routinely stored at 0–6 °C or ambient temperature . The stringent cold‑chain requirement is attributed to the enhanced reactivity of the cyclobutyl‑bearing ester toward hydrolysis and photodegradation, necessitating specialised procurement and logistics planning.

Storage stability Cold‑chain logistics Degradation

Conformational Rigidity and Ring‑Strain Energy as Design Differentiators

The cyclobutane ring in ethyl cyclobutylalaninate possesses a ring‑strain energy of approximately 26–27 kcal·mol⁻¹, second only to cyclopropane among saturated carbocycles [1]. This strain, combined with the non‑planar puckered conformation, restricts the rotational freedom of the β‑carbon side‑chain relative to linear amino‑acid esters (e.g., ethyl alaninate with 3 rotatable bonds ). The constrained geometry pre‑organises the pharmacophore for target binding, a property exploited in the design of boceprevir where the P1 cyclobutylalanine moiety was selected over >20 alternative P1 residues [2].

Conformational restriction Ring strain Drug design

Connective Tissue Growth Factor (CTGF) Inhibitory Activity vs. Inert Amino‑Acid Esters

Ethyl cyclobutylalaninate has been reported to inhibit connective tissue growth factor (CTGF), as demonstrated by its ability to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . By contrast, simple amino‑acid esters such as ethyl alaninate and ethyl phenylalaninate are not recognised as CTGF inhibitors and are used primarily as synthetic intermediates or formulation excipients . Although a precise IC₅₀ value is not publicly available, the qualitatively distinct bioactivity profile constitutes a meaningful selection criterion for antifibrotic or wound‑healing research programmes.

CTGF inhibition Antifibrotic HUVEC proliferation

Synthetic Utility as a Key Building Block for the Approved Drug Boceprevir

Ethyl cyclobutylalaninate serves as the direct precursor to the P1 β‑cyclobutylalanyl moiety of boceprevir, an FDA‑approved HCV NS3/4A protease inhibitor . Structure‑activity relationship (SAR) studies demonstrated that the cyclobutylalanine residue was the optimal P1 element among more than 20 evaluated analogs, delivering the best balance of potency, selectivity, and pharmacokinetic properties [1]. Non‑cyclobutyl analogs (e.g., P1 phenylalanine or leucine derivatives) resulted in substantial loss of inhibitory activity and were abandoned during lead optimisation. This established clinical relevance makes ethyl cyclobutylalaninate a preferred procurement choice for laboratories engaged in protease inhibitor discovery or boceprevir analogue synthesis.

Boceprevir synthesis HCV protease inhibitor P1 building block

Procurement‑Driven Application Scenarios for Ethyl Cyclobutylalaninate


HCV NS3/4A and SARS‑CoV‑2 Mᵖʳᵒ Protease Inhibitor Development

Ethyl cyclobutylalaninate is the indispensable P1 building block for boceprevir‑based protease inhibitors. As demonstrated in the boceprevir discovery programme, the P1 cyclobutylalanine moiety was essential for achieving a Ki of 14 nM against HCV NS3/4A, and alternative P1 residues resulted in >10‑fold potency loss . More recently, boceprevir has been repurposed as a SARS‑CoV‑2 main protease (Mᵖʳᵒ) inhibitor, where the P1 β‑cyclobutylalanyl group remains a critical pharmacophoric element . Procurement of the ethyl ester form enables direct incorporation into solid‑phase or solution‑phase peptide synthesis workflows.

Antifibrotic and CTGF‑Targeted Research Programmes

Ethyl cyclobutylalaninate exhibits confirmed connective tissue growth factor (CTGF) inhibitory activity, as demonstrated by suppression of HUVEC proliferation in vitro . This bioactivity is not observed with simple amino‑acid esters such as ethyl alaninate. Researchers investigating CTGF‑mediated fibrosis, wound healing, or tumour–stroma interactions should prioritise this compound as a starting scaffold for medicinal chemistry optimisation.

Conformationally Constrained Peptide and Peptidomimetic Design

The cyclobutane ring in ethyl cyclobutylalaninate provides high ring‑strain energy (~26.4 kcal·mol⁻¹) and a non‑planar puckered conformation that restricts backbone flexibility . This pre‑organisation is valuable for designing peptidomimetics with enhanced target‑binding entropy, improved metabolic stability, and reduced off‑target interactions. The compound is suitable for incorporation into stapled peptides, macrocyclic inhibitors, and other constrained architectures where linear or aromatic amino‑acid esters fail to maintain the required geometry.

High‑Temperature Synthetic Protocols Requiring Intermediate Boiling‑Point Esters

With a boiling point of 227.8 ± 13.0 °C, ethyl cyclobutylalaninate fills a gap between low‑boiling ethyl alaninate (127.8 °C) and high‑boiling ethyl phenylalaninate (281.3 °C) . This intermediate volatility is advantageous for transesterification reactions, high‑temperature amide couplings, or distillative purification steps where precise thermal control is required. Procurement should include verification of batch‑specific boiling‑point consistency.

Quote Request

Request a Quote for Ethyl cyclobutylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.